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molecular formula C10H13BrO3S B8452705 3-(4-Bromophenyl)propyl methanesulphonate

3-(4-Bromophenyl)propyl methanesulphonate

Cat. No. B8452705
M. Wt: 293.18 g/mol
InChI Key: BGKIHAFPNMDREB-UHFFFAOYSA-N
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Patent
US08198285B2

Procedure details

To a stirred solution of 3-(4-Bromophenyl)propan-1-ol (500 g, 2.30 mol) and diisopropylethylamine (312 g, 2.40 mol) in anhydrous dichloromethane (4 L) at 0˜5° C. was added dropwise methanesulphonyl chloride (280 g, 2.40 mol) slowly. After addition, the reaction mixture was stirred for 1 hour at 0˜5° C. The reaction mixture was washed with brine (1 L) twice. The organic phase was concentrated in vacuo to afford the subtitle compound (i) (667 g). HPLC Retention Time=1.353 min.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
312 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>ClCCl>[CH3:21][S:22]([O:11][CH2:10][CH2:9][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][CH:6]=1)(=[O:24])=[O:23]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCCO
Name
Quantity
312 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
280 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
4 L
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour at 0˜5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
WASH
Type
WASH
Details
The reaction mixture was washed with brine (1 L) twice
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OCCCC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 667 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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